2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine 2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC13568575
InChI: InChI=1S/C14H15NO/c1-10-11(7-5-8-13(10)15)12-6-3-4-9-14(12)16-2/h3-9H,15H2,1-2H3
SMILES: CC1=C(C=CC=C1N)C2=CC=CC=C2OC
Molecular Formula: C14H15NO
Molecular Weight: 213.27 g/mol

2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine

CAS No.:

Cat. No.: VC13568575

Molecular Formula: C14H15NO

Molecular Weight: 213.27 g/mol

* For research use only. Not for human or veterinary use.

2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine -

Specification

Molecular Formula C14H15NO
Molecular Weight 213.27 g/mol
IUPAC Name 3-(2-methoxyphenyl)-2-methylaniline
Standard InChI InChI=1S/C14H15NO/c1-10-11(7-5-8-13(10)15)12-6-3-4-9-14(12)16-2/h3-9H,15H2,1-2H3
Standard InChI Key HYSNOJTZCKHHGI-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1N)C2=CC=CC=C2OC
Canonical SMILES CC1=C(C=CC=C1N)C2=CC=CC=C2OC

Introduction

Chemical Structure and Nomenclature

2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine (IUPAC name: 2-methoxy-5-(2-methylphenyl)aniline) is a biphenyl-based aromatic amine featuring a methoxy group (-OCH₃) at the 2' position, a methyl group (-CH₃) at the 2 position, and an amine (-NH₂) at the 3 position of the adjacent phenyl ring . Its molecular formula is C₁₄H₁₅NO, with a molecular weight of 213.27 g/mol based on calculations from analogous structures .

Structural Features

  • Biphenyl backbone: Two benzene rings connected by a single bond, enabling conjugation and planar configurations.

  • Substituent effects:

    • The methoxy group at 2' introduces electron-donating resonance effects, influencing reactivity and solubility.

    • The methyl group at 2 provides steric hindrance, potentially affecting intermolecular interactions.

    • The amine group at 3 serves as a nucleophilic site for further functionalization .

Synthesis and Preparation

While no explicit synthesis route for 2'-Methoxy-2-methyl-[1,1'-biphenyl]-3-amine is documented, established methodologies for analogous biphenyl amines suggest plausible strategies:

Suzuki-Miyaura Cross-Coupling

A palladium-catalyzed coupling between a boronic acid derivative (e.g., 2-methylphenylboronic acid) and a halogenated aniline precursor (e.g., 3-amino-2-methoxybromobenzene) could yield the target compound . Reaction conditions typically involve:

  • Catalyst: Pd(PPh₃)₄ or PdCl₂(dppf).

  • Base: Na₂CO₃ or K₂CO₃.

  • Solvent: Tetrahydrofuran (THF) or dimethoxyethane (DME).

Ullmann-Type Coupling

Copper-mediated coupling between iodobenzene derivatives and aminophenols under basic conditions offers an alternative route, though regioselectivity challenges may arise due to competing substituent effects .

Post-Functionalization

Methyl and methoxy groups could be introduced sequentially via Friedel-Crafts alkylation and O-methylation, respectively, though steric and electronic factors must be carefully controlled .

Physicochemical Properties

Data extrapolated from structurally related compounds (e.g., 4-Methoxy-2'-methyl-[1,1'-biphenyl]-3-amine ) provide the following theoretical properties:

PropertyValue/Description
Molecular Weight213.27 g/mol
Melting Point85–90°C (estimated)
SolubilitySoluble in DMSO, ethanol, acetone
StabilitySensitive to light and oxidation; store at 2–8°C under inert gas

Research Challenges and Considerations

Synthetic Hurdles

  • Regioselectivity: Competing substituent effects during coupling reactions may yield undesired regioisomers.

  • Amine protection: The -NH₂ group requires protection (e.g., acetylation) during reactions involving electrophilic reagents .

Analytical Characterization

  • NMR spectroscopy: Aromatic proton signals are expected at δ 6.5–7.5 ppm, with distinct splitting patterns due to substituent orientation.

  • Mass spectrometry: A molecular ion peak at m/z 213.27 confirms the molecular formula .

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